molecular formula C12H10O3 B098097 2-[(4-Methoxyphenyl)carbonyl]furan CAS No. 15970-74-8

2-[(4-Methoxyphenyl)carbonyl]furan

Cat. No.: B098097
CAS No.: 15970-74-8
M. Wt: 202.21 g/mol
InChI Key: NESMDKYJXUDIIH-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)carbonyl]furan is an organic compound with the molecular formula C12H10O3 It is a derivative of furan, a heterocyclic aromatic organic compound, and features a methoxyphenyl group attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)carbonyl]furan can be achieved through several methods. One common approach involves the acylation of furan with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of furan is coupled with 4-methoxybenzoyl chloride in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale acylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)carbonyl]furan undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require the use of Lewis acids or other catalysts to facilitate the reaction.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: 2-[(4-Methoxyphenyl)methanol]furan.

    Substitution: Various substituted furan derivatives, depending on the electrophile used.

Scientific Research Applications

2-[(4-Methoxyphenyl)carbonyl]furan has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Methoxyphenyl)carbonyl]thiophene: Similar structure but with a thiophene ring instead of a furan ring.

    2-[(4-Methoxyphenyl)carbonyl]pyrrole: Similar structure but with a pyrrole ring instead of a furan ring.

    2-[(4-Methoxyphenyl)carbonyl]benzofuran: Similar structure but with a benzofuran ring instead of a furan ring.

Uniqueness

2-[(4-Methoxyphenyl)carbonyl]furan is unique due to the presence of both the furan ring and the methoxyphenyl group, which confer distinct chemical and biological properties. The furan ring provides aromatic stability and reactivity, while the methoxyphenyl group enhances the compound’s potential for interactions with biological targets.

Properties

IUPAC Name

furan-2-yl-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-14-10-6-4-9(5-7-10)12(13)11-3-2-8-15-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESMDKYJXUDIIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358280
Record name 2-[(4-methoxyphenyl)carbonyl]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15970-74-8
Record name 2-[(4-methoxyphenyl)carbonyl]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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